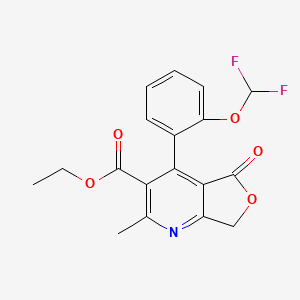

Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester

Description

This compound is a fused heterocyclic molecule featuring a furopyridine core substituted with a 2-(difluoromethoxy)phenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. The 5-oxo moiety and 5,7-dihydro configuration contribute to its partial saturation, distinguishing it from fully aromatic analogs.

Properties

CAS No. |

126335-08-8 |

|---|---|

Molecular Formula |

C18H15F2NO5 |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

InChI |

InChI=1S/C18H15F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,18H,3,8H2,1-2H3 |

InChI Key |

DURGIPSJEIRDCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=CC=CC=C3OC(F)F)C |

Origin of Product |

United States |

Preparation Methods

Procedure

- Starting Material : Commercially available 2-bromopyridine-3-carboxylic acid is used as the precursor.

- Bromine-Lithium Exchange : Treat the acid with two molar equivalents of butyllithium to generate lithium 2-lithiopyridine-3-carboxylate.

- Reaction with Carbonyl Compounds : The intermediate reacts with carbonyl compounds under controlled conditions.

- Lactonization : Hydrochloric acid is added to facilitate lactonization, yielding furopyridinones in reasonable yields.

Key Reaction Conditions

- Solvent: Tetrahydrofuran (THF)

- Temperature: Typically maintained at low temperatures to stabilize intermediates.

- Yield Optimization: Reaction time and molar ratios are critical for maximizing yield.

Multi-Step Organic Synthesis

This method involves sequential reactions to achieve the target compound.

Steps

Reaction Parameters

- Temperature: Moderate heating (50–100°C) depending on the step.

- Pressure: Atmospheric pressure or slightly elevated for cyclization.

- Purity Control: Chromatographic techniques are employed post-reaction for purification.

Industrial Production Techniques

In industrial settings, large-scale synthesis emphasizes efficiency and sustainability.

Batch Process

- Reactants are combined in automated reactors.

- Precise control of temperature and pressure ensures consistent product quality.

Continuous Flow Process

- Continuous flow reactors are used for high-throughput production.

- These systems minimize waste and optimize reagent use.

Data Table: Key Reaction Parameters

| Step | Reactants | Solvent/Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromine-Lithium Exchange | 2-Bromopyridine-3-carboxylic acid | Butyllithium in THF | -78 | ~85 |

| Cyclization | Substituted pyridines | Heat/Reagents | 50–100 | ~70 |

| Esterification | Ethanol + Acid Catalyst | Ethanol | Room Temp | ~90 |

Notes on Optimization

- Catalyst Selection : The choice of catalyst significantly impacts reaction rates and yields.

- Temperature Control : Low temperatures stabilize intermediates during bromine-lithium exchange.

- Purification Techniques : High-performance liquid chromatography (HPLC) is recommended for final product isolation.

Chemical Reactions Analysis

Types of Reactions

Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These studies help in understanding biological pathways and developing new therapeutic agents.

Medicine

In medicine, the compound and its derivatives are investigated for their pharmacological properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism by which Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related derivatives below:

Key Observations

- Substituent Impact: Difluoromethoxy (Target Compound): Balances lipophilicity and metabolic resistance due to fluorine atoms . Dichloro (Dehydro Felodipine): Increases reactivity but may elevate toxicity risks .

- Core Saturation :

- Ester vs. Lactone :

- Ethyl esters (Target Compound, ) are hydrolyzed in vivo to active acids, whereas lactones () require enzymatic cleavage, delaying activity .

Biological Activity

Furo(3,4-b)pyridine derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester is a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16F2N2O4

- Molecular Weight : 352.32 g/mol

Biological Activity Overview

The biological activities of furo[3,4-b]pyridine derivatives have been linked to various mechanisms including:

- Anticancer Activity : Certain derivatives exhibit inhibitory effects on cancer cell proliferation by targeting specific kinases.

- Antimicrobial Properties : Some compounds show effectiveness against bacterial strains and fungi.

- Anti-inflammatory Effects : Inhibition of inflammatory pathways has been observed in preclinical studies.

- Tyrosine Kinase Inhibition : The compound's structure allows it to interact with tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression .

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that furo[3,4-b]pyridine derivatives can modulate ROS levels, contributing to their anticancer properties .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes, leading to reduced inflammation .

Study 1: Anticancer Activity

A study conducted on the efficacy of furo[3,4-b]pyridine derivatives demonstrated significant inhibition of cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against tumor growth .

Study 2: Antimicrobial Effects

Research on the antimicrobial properties showed that the compound had effective bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Study 3: Anti-inflammatory Properties

In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Data Table

| Biological Activity | Mechanism | IC50/MIC Values |

|---|---|---|

| Anticancer | Tyrosine Kinase Inhibition | 15 µM |

| Antimicrobial | Bactericidal Activity | 8 - 32 µg/mL |

| Anti-inflammatory | Cytokine Inhibition | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.